N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of imidazo[1,2-b]pyrazole and isoxazole rings in its structure contributes to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-9-10(8-15-19-9)12(18)13-4-5-16-6-7-17-11(16)2-3-14-17/h2-3,6-8H,4-5H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEWJLZBXORKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds containing imidazole and pyrazole moieties. N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide has been evaluated for its ability to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Table 1: Antibacterial Activity Overview
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Escherichia coli | TBD |
Anticancer Activity
The compound has also shown promise as an anticancer agent. Its structural components allow it to interact with cellular targets involved in tumor growth and proliferation. Studies have indicated that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Table 2: Anticancer Activity Overview
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | TBD |
| This compound | A549 (lung cancer) | TBD |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including functionalization of the isoxazole and imidazole rings. The synthetic routes often employ coupling reactions and various protective group strategies to ensure high yields and purity.
Key Steps in Synthesis:
- Step 1: Formation of the isoxazole core.
- Step 2: Introduction of the imidazole moiety via coupling reactions.
- Step 3: Final carboxamide formation through amide coupling techniques.
Therapeutic Potential
The diverse biological activities exhibited by this compound suggest its potential as a therapeutic agent in treating infections and cancers. Its unique molecular structure enables it to target specific biological pathways effectively.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole.
Pyrazole Derivatives: Compounds with the pyrazole ring, such as celecoxib and rimonabant.
Isoxazole Derivatives: Compounds featuring the isoxazole ring, such as isoxazole-4-carboxylic acid.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of imidazo[1,2-b]pyrazole and isoxazole rings, which imparts distinct chemical and biological properties
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole ring and an isoxazole moiety, which are known for their broad range of biological interactions. The molecular formula is , with a molecular weight of 232.24 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Target Interactions
This compound primarily acts through:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR. These kinases play critical roles in signaling pathways that regulate cell growth and division .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and melanoma cells. The compound's IC50 values against these cell lines suggest potent inhibitory effects comparable to established anticancer agents .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 0.25 | BRAF(V600E) inhibition |
| Melanoma | 0.30 | EGFR inhibition |
| Lymphoma | 0.20 | Aurora kinase inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies reveal that it exhibits activity against a range of bacteria and fungi, potentially acting by disrupting cell membrane integrity and inhibiting essential metabolic pathways .
Pharmacokinetics
This compound is characterized by:
- Solubility : Highly soluble in polar solvents, which enhances its bioavailability.
- Metabolism : Undergoes hepatic metabolism with potential for significant first-pass effect; further studies are needed to elucidate its metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
- Inflammation Reduction : In animal models, this compound reduced symptoms of inflammation by modulating immune responses and lowering cytokine levels .
- Synergistic Effects : Combining this compound with other anticancer agents has shown enhanced efficacy, suggesting potential for combination therapies in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, such as coupling imidazo[1,2-b]pyrazole derivatives with 5-methylisoxazole-4-carboxamide via ethyl linkers. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI or DCC in anhydrous solvents (e.g., DMF) under nitrogen .
- Heterocyclic ring construction : For imidazo[1,2-b]pyrazole, cyclization reactions with hydrazines or ketones at controlled temperatures (60–100°C) are critical .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks based on neighboring substituents; the imidazo[1,2-b]pyrazole protons resonate at δ 7.2–8.5 ppm, while the isoxazole methyl group appears near δ 2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~345.15 g/mol) .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and imidazole N-H stretches (~3200 cm⁻¹) .
Q. How does the compound’s structure influence its solubility and stability?
- The imidazo[1,2-b]pyrazole core enhances aromatic stacking but reduces aqueous solubility. Solubility can be improved via:
- Co-solvents : DMSO or ethanol/water mixtures .
- Salt formation : Hydrochloride salts of the carboxamide group .
- Stability studies (TGA/DSC) under varying pH and temperature are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can conflicting crystallographic data for imidazo[1,2-b]pyrazole derivatives be resolved during structural validation?
- Use SHELXL for refinement: Apply restraints to disordered atoms (e.g., ethyl linkers) and validate with R-factor convergence (<5% discrepancy) .
- Cross-validate with PXRD to distinguish polymorphism vs. experimental artifacts .
Q. What strategies mitigate low yields in the final coupling step of the carboxamide group?
- Activation of carboxylic acid : Pre-activate 5-methylisoxazole-4-carboxylic acid with HOBt/EDCI to enhance reactivity .
- Solvent optimization : Switch from DMF to THF for sterically hindered reactions .
- Reaction monitoring : Use LC-MS to identify intermediate byproducts (e.g., unreacted imidazo[1,2-b]pyrazole) .
Q. How can computational methods predict the compound’s biological target interactions?
- Molecular docking : Screen against kinases or GPCRs using AutoDock Vina; prioritize hydrogen bonding with the carboxamide and π-π stacking of the imidazo[1,2-b]pyrazole .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models .
Q. How to address discrepancies between in vitro and in vivo bioactivity data?
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance via cytochrome P450 .
- Formulation adjustments : Use liposomal encapsulation to improve bioavailability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
